molecular formula C16H20N2O B555432 L-Isoleucine beta-naphthylamide CAS No. 732-84-3

L-Isoleucine beta-naphthylamide

Cat. No. B555432
CAS RN: 732-84-3
M. Wt: 256.34 g/mol
InChI Key: CEZPKIGJZWWHJT-NHYWBVRUSA-N
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Description

Molecular Structure Analysis

The molecular formula of L-Isoleucine beta-naphthylamide is C16H20N2O, and its molecular weight is 256.34 g/mol . The structure includes an isoleucine moiety linked to a naphthylamide group .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . It has a storage temperature of 2-8°C .

Scientific Research Applications

Enzyme Activity and Specificity Studies

  • L-Isoleucine beta-naphthylamide has been used to study enzyme activities, particularly focusing on leucine aminopeptidase. This enzyme's activity in serum and various tissues has been investigated using substrates like this compound. Such studies have helped in understanding enzyme kinetics and specificity (Green, Tsou, Bressler, & Seligman, 1955).

Biochemical Analysis of Tissues

  • The compound has been instrumental in biochemical analyses of different human tissues. For instance, the differentiation of enzyme activities in human liver, kidney, pancreas, and small intestine has been studied using this compound. This provides insights into tissue-specific biochemical processes (Panveliwalla & Moss, 1966).

Investigation of Urinary Enzymes

  • Research has also been conducted to understand the activity of urinary peptidases in various diseases using this compound. This helps in identifying and understanding the role of enzymes in renal diseases and other conditions (Ono, Etŏ, & Arakawa, 1968).

Peptide Synthesis Research

  • The use of this compound extends to the study of peptide synthesis. It aids in understanding the reactions and by-products formed during peptide synthesis, which is crucial for developing efficient synthesis methods (Bodanszky & Tolle, 2009).

Histochemical Applications

  • In histochemistry, this compound has been used for the demonstration of aminopeptidase in tissue sections. This application is significant for understanding tissue composition and function (Burstone & Folk, 1956).

Serum Enzyme Analysis

  • Studies using this compound have also explored serum enzymes. This research is vital for clinical diagnostics and understanding the enzymatic profiles associated with various diseases (Banks, Pineda, Goldbarg, & Rutenburg, 1960).

Mechanism of Action

While the specific mechanism of action for L-Isoleucine beta-naphthylamide is not detailed, it’s worth noting that branched-chain amino acids like isoleucine are essential in the diet and play a role in various biological processes .

Safety and Hazards

L-Isoleucine beta-naphthylamide is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While specific future directions for L-Isoleucine beta-naphthylamide are not detailed in the available resources, research into the properties and applications of amino acid derivatives continues to be a field of interest .

properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZPKIGJZWWHJT-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350904
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

732-84-3
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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